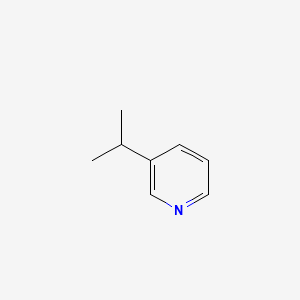

3-propan-2-ylpyridine

Description

3-Propan-2-ylpyridine (IUPAC name: 3-isopropylpyridine) is a pyridine derivative featuring an isopropyl group (-CH(CH₃)₂) at the meta position of the aromatic ring. Its molecular formula is C₈H₁₁N, with a molecular weight of 121.18 g/mol. The isopropyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler pyridine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-4-3-5-9-6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUACTIIESPYWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204292 | |

| Record name | (S)-3-(Isopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55740-80-2, 6304-18-3 | |

| Record name | (S)-3-(Isopropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055740802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-3-(Isopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(isopropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-propan-2-ylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine with an appropriate alkyl halide under basic conditions. For example, the reaction of pyridine with 2-bromopropane in the presence of a strong base like sodium hydride or potassium tert-butoxide can yield 3-propan-2-ylpyridine.

Industrial Production Methods: Industrial production of 3-propan-2-ylpyridine typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel can be used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Propan-2-ylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of 3-propan-2-ylpyridine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, nitrating agents.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated pyridines, sulfonylated pyridines, nitropyridines.

Scientific Research Applications

Medicinal Chemistry

3-Propan-2-ylpyridine has been investigated for its potential as a pharmaceutical agent due to its biological activity. Several studies have highlighted its efficacy against various diseases:

- Antimicrobial Activity : Research indicates that 3-propan-2-ylpyridine exhibits significant antimicrobial properties, particularly against bacteria such as Staphylococcus aureus and Mycobacterium spp..

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines, showing promising results in inhibiting cell growth in models like HeLa and MCF-7.

Organic Synthesis

In organic chemistry, 3-propan-2-ylpyridine serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, facilitating the introduction of different functional groups into the pyridine ring.

- Synthesis of Derivatives : It is used to synthesize derivatives with enhanced biological activity or novel properties, making it a key intermediate in drug development.

Biological Research

The compound is utilized in studies to understand its interactions with biological targets:

- Mechanism of Action : Research suggests that 3-propan-2-ylpyridine interacts with specific enzymes and receptors, modulating their activity and leading to various biological responses.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |

| Anticancer agents | Inhibits growth in HeLa and MCF-7 cell lines | |

| Organic Synthesis | Building block for complex molecules | Facilitates functional group modifications |

| Synthesis of derivatives | Enhances biological activity | |

| Biological Research | Interaction studies with enzymes/receptors | Modulates enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various pyridine derivatives, including 3-propan-2-ylpyridine, demonstrated effective inhibition against common pathogens. The presence of the isopropyl group was found to enhance antimicrobial activity by disrupting microbial cell walls.

Case Study 2: Anticancer Activity

In vitro studies assessed the antiproliferative effects of 3-propan-2-ylpyridine on cancer cell lines. Structural modifications were shown to significantly impact efficacy, with certain derivatives exhibiting lower IC₅₀ values compared to others.

Mechanism of Action

The mechanism of action of 3-propan-2-ylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The propan-2-yl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 3-propan-2-ylpyridine and related compounds:

Key Observations :

- Electronic Effects : The isopropyl group in 3-propan-2-ylpyridine is electron-donating, increasing the electron density of the pyridine ring compared to electron-withdrawing substituents like acetyl (-COCH₃). This affects reactivity in electrophilic substitution reactions .

- Solubility: The lipophilic isopropyl group reduces water solubility relative to polar derivatives like 3-aminopyridine or 3-(pyridin-3-yl)propionic acid.

Critical Analysis :

- The isopropyl group in 3-propan-2-ylpyridine may enhance bioavailability compared to polar derivatives like 3-aminopyridine but could limit target binding due to steric hindrance.

- Fluorinated pyridines (e.g., ) exhibit improved metabolic stability and antibacterial efficacy, suggesting that halogenation could complement alkylation in drug design .

Biological Activity

3-Propan-2-ylpyridine, also known as isopropylpyridine, is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-propan-2-ylpyridine is C₈H₉N, featuring a pyridine ring substituted with an isopropyl group. This structural configuration influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 3-propan-2-ylpyridine exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of pyridine compounds, including 3-propan-2-ylpyridine, showed effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 100 μg/mL, indicating promising potential as antimicrobial agents .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

2. Anti-inflammatory Activity

3-Propan-2-ylpyridine has been studied for its anti-inflammatory effects. It has shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's action on pathways involving nuclear factor kappa B (NF-κB) was highlighted in recent studies, demonstrating its potential to reduce inflammation markers in cellular models .

3. Anticancer Effects

The compound's anticancer properties have also been a focal point of research. A review of pyridine derivatives indicated that modifications to the pyridine ring could enhance antiproliferative activity against various cancer cell lines. For instance, compounds derived from 3-propan-2-ylpyridine were tested against human cancer cell lines with IC₅₀ values indicating significant cytotoxicity .

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical) | 20 |

| MCF-7 (breast) | 15 |

| A549 (lung) | 25 |

The biological activity of 3-propan-2-ylpyridine is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Receptor Modulation : Its binding affinity to specific receptors can modulate cellular responses, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of 3-propan-2-ylpyridine:

- Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyridine derivatives against multi-drug resistant bacterial strains, highlighting the superior activity of compounds containing the isopropyl substitution.

- Anti-inflammatory Mechanisms : Research involving animal models demonstrated that administration of 3-propan-2-ylpyridine significantly reduced paw edema induced by carrageenan, suggesting its potential use in treating inflammatory conditions .

- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, providing insights into its mechanism as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-propan-2-ylpyridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of pyridine derivatives like 3-propan-2-ylpyridine often involves catalytic methods or condensation reactions. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to improve yields in similar pyridine-based syntheses by reducing side reactions and enhancing regioselectivity . Optimization should include temperature control (e.g., 80–120°C for catalytic reactions), solvent selection (polar aprotic solvents like DMF), and real-time monitoring via TLC or GC-MS to track intermediate formation. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate the pure compound .

Q. How should researchers characterize 3-propan-2-ylpyridine to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra to verify the pyridine ring protons (δ 7.5–8.5 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) .

- FT-IR : Identify characteristic C=N stretching (1600–1650 cm⁻¹) and C-H bending (700–800 cm⁻¹) bands .

- HPLC/GC-MS : Assess purity (>98%) and detect impurities from incomplete reactions or degradation .

Q. What safety protocols are essential when handling 3-propan-2-ylpyridine in laboratory settings?

- Methodological Answer : Follow GHS-based safety guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- First Aid : In case of exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does 3-propan-2-ylpyridine interact with transition metals, and what are the implications for coordination chemistry?

- Methodological Answer : Pyridine derivatives act as ligands via their nitrogen lone pairs. For example, copper(II) complexes with hydroxyl pyridine derivatives show distinct spectral properties (e.g., UV-Vis absorption at 600–800 nm for d-d transitions) and magnetic behavior (paramagnetic properties via EPR studies) . To study 3-propan-2-ylpyridine’s coordination:

- Synthesize complexes with Cu(II), Fe(III), or Ru(II) under inert atmospheres.

- Analyze using single-crystal X-ray diffraction to determine bond lengths/angles and DFT calculations to model electronic structures .

Q. What computational strategies can predict the reactivity and electronic properties of 3-propan-2-ylpyridine in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in ethanol vs. acetonitrile) to optimize catalytic conditions .

- Validate predictions with experimental data (e.g., comparing calculated vs. observed reaction yields) .

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes involving 3-propan-2-ylpyridine?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR results with alternative techniques (e.g., Raman spectroscopy for symmetry-sensitive vibrations) .

- Controlled Replicates : Repeat experiments under varying conditions (pH, temperature) to identify outliers or environmental dependencies .

- Mechanistic Studies : Use isotopic labeling (e.g., -pyridine) or quenching experiments to trace reaction intermediates and pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.